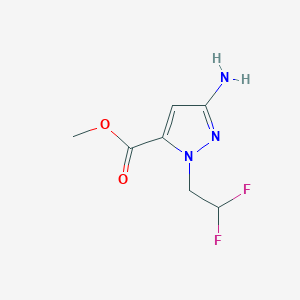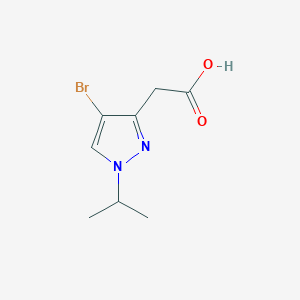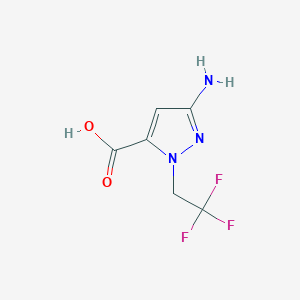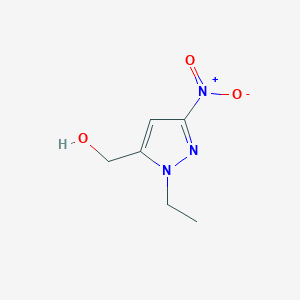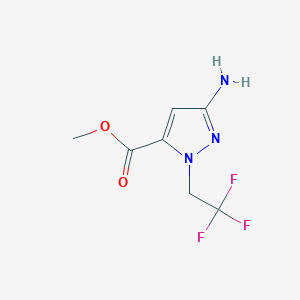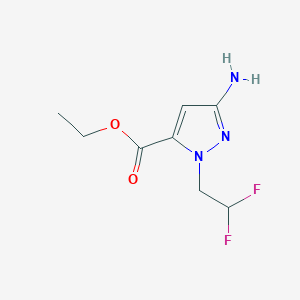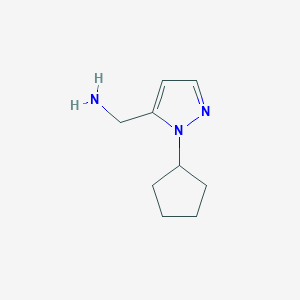
5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
Vue d'ensemble
Description
“5-methyl-2-(1H-pyrrol-1-yl)benzoic acid” is a heterocyclic compound . It’s related to a series of compounds that have been synthesized and evaluated for antibacterial activity .
Synthesis Analysis
The synthesis of related compounds involves the preparation of new heterocycles . For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared . The synthetic strategies adopted to obtain the target compounds are depicted in Schemes 1 and 2 .Chemical Reactions Analysis
In a study, new heterocycles underwent thorough characterization and evaluation for antibacterial activity . Some of them underwent further testing for in vitro inhibition of enoyl ACP reductase and DHFR enzymes .Applications De Recherche Scientifique
Organotin(IV) Complexes and Biological Applications
Organotin(IV) complexes of compounds related to 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid have been synthesized and characterized for their potential biological applications. These complexes exhibit varying degrees of toxicity against different bacteria and fungi, highlighting their significance in microbial research (Shahid et al., 2005).
Synthesis Optimization for Related Compounds
Research has focused on optimizing the synthesis of compounds similar to this compound. For instance, the synthesis of 5-methyl-2-(pyrimidin-2-yl)benzoic acid, a molecular fragment of orexin Filorexant, has been enhanced for efficiency, providing a new methodology for the synthesis of related compounds (Liu et al., 2020).
Fluorescent Zn(II) Sensors and Biological Imaging
In a study involving compounds structurally similar to this compound, fluorescent Zn(II) sensors of the Zinpyr family were developed. These sensors have shown potential in biological imaging applications, demonstrating their utility in biomedical research (Nolan et al., 2006).
Antimicrobial and Antitubercular Agents
Related compounds to this compound have been synthesized and evaluated for their antibacterial and antitubercular activities. Some of these compounds showed promising results against Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Joshi et al., 2008).
Chemical Analysis and Detection Methods
Compounds structurally similar to this compound have been used in developing methods for the analysis of benzoic acid in soft drinks. This demonstrates the applicability of such compounds in food chemistry and safety analysis (Pan et al., 2005).
Electropolymerization and Electronic Applications
Research on derivatives of this compound has extended to electropolymerization, particularly in creating conductive polymeric films. These studies have implications in the development of electronic storage applications (Bartlett et al., 1991).
Synthesis of Novel Progestrone Receptor Modulator
In pharmaceutical research, compounds related to this compound have been used in synthesizing novel nonsteroidal progesterone receptor modulators. This demonstrates their potential in drug development and hormonal therapy (Xiao Yong-mei, 2013).
Mécanisme D'action
Orientations Futures
Further structural optimization of related compounds could lead to improved production and quality control of monoclonal antibodies . These molecules represent excellent future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .
Propriétés
IUPAC Name |
5-methyl-2-pyrrol-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGNXKGGKAPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565316 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
133662-26-7 | |
| Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




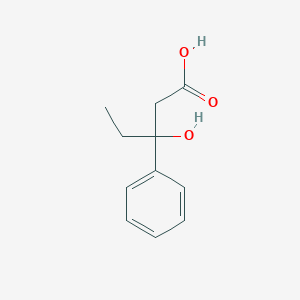
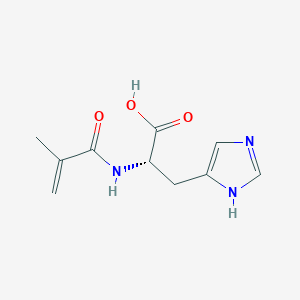
![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)
